molecular formula C6H9Br B2646303 1-(Bromomethyl)spiro[2.2]pentane CAS No. 1700432-40-1

1-(Bromomethyl)spiro[2.2]pentane

Cat. No.: B2646303
CAS No.: 1700432-40-1
M. Wt: 161.042
InChI Key: DKEQLSWFBVKMOB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)spiro[22]pentane is an organic compound with the molecular formula C6H9Br It is a member of the spiro compounds, characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)spiro[2.2]pentane can be synthesized through the reaction of pentaerythritol with hydrobromic acid. This reaction yields 2,2-bis(bromomethyl)-1,3-dibromopropane, which can then be further reacted to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of hydrobromic acid and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)spiro[2.2]pentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-(Bromomethyl)spiro[2.2]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)spiro[2.2]pentane involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromine atom plays a crucial role in these reactions, acting as a leaving group in substitution reactions and participating in oxidation and reduction processes. The unique spiro structure also influences the reactivity and stability of the compound .

Comparison with Similar Compounds

    Spiropentane: A simpler spiro compound with a similar structural motif but without the bromomethyl group.

    Cyclopropane Derivatives: Compounds like 1,1-bis(bromomethyl)-cyclopropane share similar reactivity patterns.

Properties

IUPAC Name

2-(bromomethyl)spiro[2.2]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-4-5-3-6(5)1-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQLSWFBVKMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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